(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a diboron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield . These methods allow for better control over reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Oxidation: Boronic acids can be oxidized to form phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and diboron reagent.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted aryl compounds.
Scientific Research Applications
(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of enzyme inhibitors and as a tool for studying biological pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of an enzyme, thereby blocking its activity . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar applications but lacks the additional functional groups present in (4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid.
4-(Trifluoromethyl)phenylboronic Acid: Another boronic acid with different electronic properties due to the trifluoromethyl group.
Uniqueness
This compound is unique due to its combination of cyclohexylcarbamoyl and difluorophenyl groups, which impart distinct steric and electronic properties. These features can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C13H16BF2NO3 |
---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
[4-(cyclohexylcarbamoyl)-3,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C13H16BF2NO3/c15-10-6-8(14(19)20)7-11(16)12(10)13(18)17-9-4-2-1-3-5-9/h6-7,9,19-20H,1-5H2,(H,17,18) |
InChI Key |
WZIWTGLMBURLOK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)NC2CCCCC2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.